3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea
Description
This compound is a tetrazole-based urea derivative with a 3,4-dimethylphenyl group attached to the tetrazole ring and a phenylurea moiety linked via a methyl bridge. Its molecular formula is C₁₇H₁₈N₆O, with a molecular weight of 322.37 g/mol . The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) confers unique electronic properties, such as enhanced acidity compared to triazoles, which may influence solubility and reactivity.
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGWUYWKJXFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound features a phenylurea core substituted with a tetrazole moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines and tetrazole derivatives. The specific synthetic routes may vary but generally follow established protocols for urea and tetrazole synthesis.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Research has highlighted the compound's potential as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism and is implicated in various cancers. In vitro studies indicated that certain phenyl urea derivatives exhibit significant IDO inhibitory activity. For instance, modifications to the phenyl ring have been shown to enhance binding affinity and selectivity towards IDO over tryptophan 2,3-dioxygenase (TDO) .
Table 1: IDO Inhibition Potency of Phenyl Urea Derivatives
| Compound ID | Structure | IC50 (µM) | Remarks |
|---|---|---|---|
| i12 | - | 25 | Most potent IDO inhibitor |
| i24 | - | 30 | Contains nitro group |
| i1 | - | 50 | Base compound with no modifications |
Anti-Cancer Activity
The anti-cancer properties of this compound have also been explored. Studies suggest that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of immune responses via IDO inhibition .
Case Studies
Case Study 1: In Vitro Evaluation
A study examined the effects of several phenyl urea derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed a marked reduction in cell viability at concentrations correlating with their IDO inhibition potency .
Case Study 2: Pharmacokinetics
Another investigation into the pharmacokinetic profile of a related compound demonstrated favorable absorption and distribution characteristics in vivo. This suggests that structural modifications leading to increased solubility could enhance therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Tetrazole Derivatives
Compound : 3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (BF17792)
- Molecular Formula : C₁₇H₁₇FN₆O
- Molecular Weight : 340.35 g/mol
- Key Difference : Replacement of the phenylurea’s hydrogen with a fluorine atom at the para position.
- Increased molecular weight and lipophilicity (logP) compared to the non-fluorinated analog .
Urea Derivatives with Aliphatic Substituents
Compound: 3-[3-(Dimethylamino)propyl]-1-phenylurea
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- Key Difference: A dimethylaminopropyl chain replaces the tetrazole-methyl-aromatic system.
- Implications: The aliphatic chain likely improves aqueous solubility but reduces aromatic stacking interactions. Limited toxicological data available; similar compounds may require further safety profiling .
Heterocyclic Thiadiazole Derivatives
Compound : 3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (BF17793)
- Molecular Formula : C₁₅H₉Cl₂N₃OS
- Molecular Weight : 350.22 g/mol
- Key Difference : Thiadiazole core (two nitrogen and one sulfur atom) vs. tetrazole.
- Implications :
Triazole Derivatives with Electronic Modifications
Compound : 1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (DMTT)
- Molecular Formula : C₁₉H₁₈F₃N₃O
- Molecular Weight : 361.36 g/mol
- Key Difference : Triazole core (three nitrogen atoms) vs. tetrazole.
- Implications: Reduced acidity compared to tetrazoles, affecting protonation states in physiological conditions. Trifluoromethyl and methoxy groups enhance hyperpolarizability (nonlinear optical properties) in computational studies .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Properties : Tetrazoles exhibit higher acidity (pKa ~ 4–5) than triazoles (pKa ~ 8–10), making them more soluble in basic conditions. This property is critical for drug design targeting ionizable residues .
- Substituent Effects: Fluorine in BF17792 increases metabolic stability and lipophilicity, while aliphatic chains (e.g., dimethylaminopropyl) may disrupt aromatic interactions critical for target binding .
- Similar studies on tetrazole derivatives are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
